

# 6-Fluoroflavone: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Fluoroflavone

Cat. No.: B074384

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CAS Number: 1218-82-2

This technical guide provides an in-depth overview of **6-Fluoroflavone**, a synthetic fluorinated flavonoid of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom at the 6-position of the flavone backbone enhances its metabolic stability and biological activity, making it a promising candidate for further investigation. This document outlines its chemical properties, potential biological activities with a focus on its role as a putative Aurora Kinase B inhibitor, and methodologies for its synthesis and evaluation.

## Chemical and Physical Properties

**6-Fluoroflavone**, also known as 6-fluoro-2-phenyl-4H-chromen-4-one, is a white crystalline solid.[1][2][3] Its fundamental properties are summarized in the table below. The fluorine substitution is known to enhance lipophilicity, which can influence its pharmacological profile.[4]

Property	Value	Reference(s)
CAS Number	1218-82-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>15</sub> H <sub>9</sub> FO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	240.23 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Appearance	White crystalline solid	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	128-134 °C	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	6-fluoro-2-phenylchromen-4-one	<a href="#">[3]</a> <a href="#">[5]</a>
Synonyms	6-Fluoro-2-phenyl-4H-1-benzopyran-4-one	<a href="#">[1]</a> <a href="#">[2]</a>

## Biological Activity and Mechanism of Action

Flavonoids, as a class, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[\[6\]](#) **6-Fluoroflavone** has been investigated for its potential as an anti-proliferative and pro-apoptotic agent.[\[6\]](#)[\[7\]](#)

## Anticancer Potential and Aurora Kinase B Inhibition

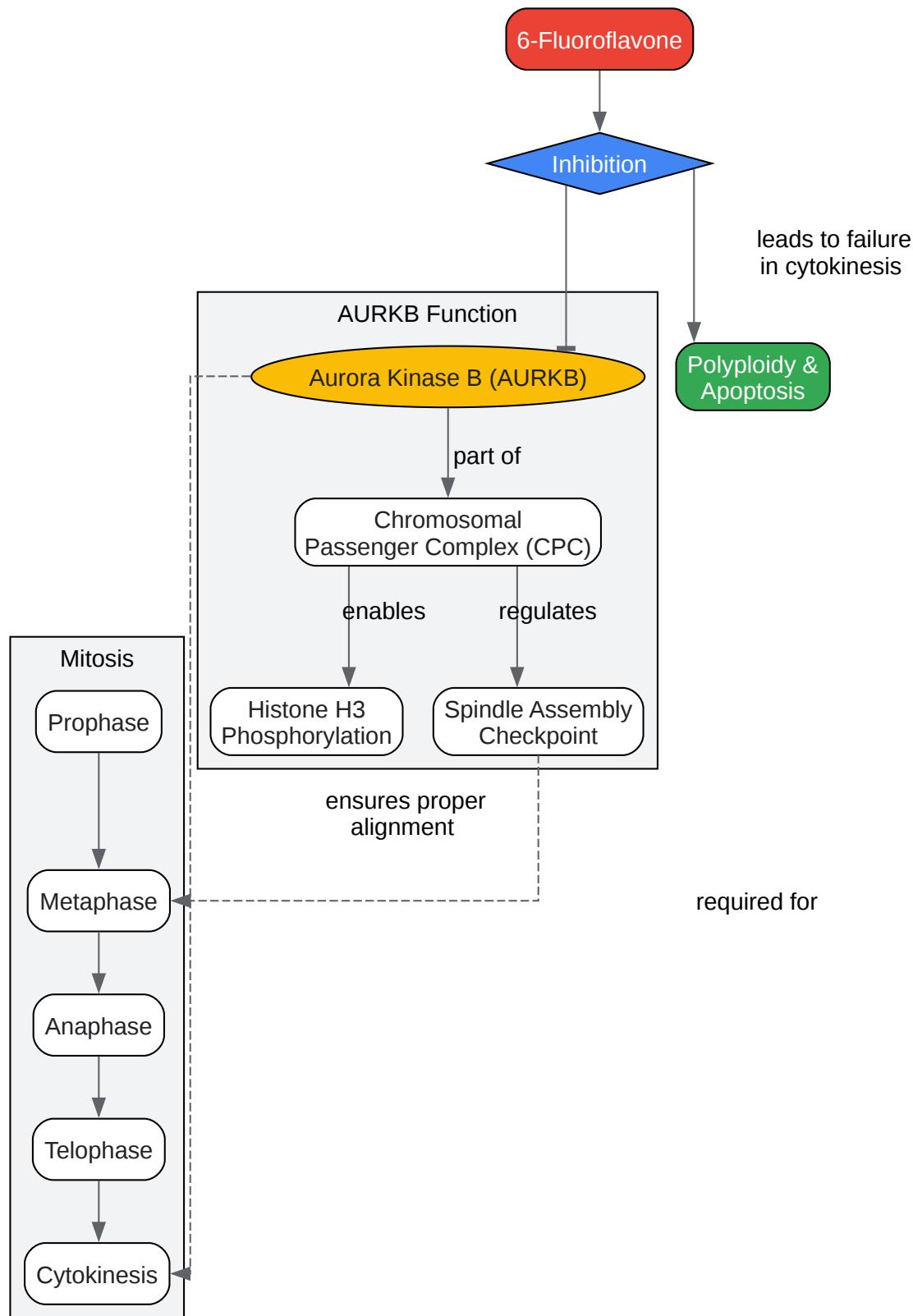
Recent in silico studies have highlighted **6-Fluoroflavone** as a potential inhibitor of Aurora Kinase B (AURKB), a key serine/threonine kinase involved in cell division.[\[6\]](#)[\[7\]](#) Overexpression of AURKB is linked to tumorigenesis and is a therapeutic target in oncology.[\[6\]](#)[\[7\]](#) Inhibition of AURKB disrupts mitosis, leading to cytokinesis failure, endoreduplication, polyploidy, and ultimately, apoptosis in cancer cells.[\[6\]](#)[\[8\]](#)

While specific experimental IC<sub>50</sub> values for **6-Fluoroflavone** against cancer cell lines or directly against AURKB are not prominently available in the reviewed literature, related fluorinated flavonoids have demonstrated significant anticancer activity. For context, the table below presents IC<sub>50</sub> values for some fluorinated isoflavone analogues against the MCF-7 breast cancer cell line.

Compound	Target Cell Line	IC <sub>50</sub> (μM)	Reference
Fluorinated Isoflavone 4	MCF-7	13.66	<a href="#">[9]</a>
Fluorinated Isoflavone 5	MCF-7	15.43	<a href="#">[9]</a>
Fluorinated Isoflavone 7	MCF-7	11.23	<a href="#">[9]</a>

## Signaling Pathway

The proposed mechanism of action for **6-Fluoroflavone** as an anticancer agent centers on the inhibition of the Aurora Kinase B signaling pathway, which is critical for proper mitotic progression.

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Caption: Proposed inhibitory action of **6-Fluoroflavone** on the Aurora Kinase B pathway.

# Experimental Protocols

## Synthesis of 6-Fluoroflavone

A definitive, detailed experimental protocol for the synthesis of **6-Fluoroflavone** is not readily available in the cited literature. However, its synthesis can be approached through established methods for flavone synthesis, such as the Baker-Venkataraman rearrangement or the Claisen-Schmidt condensation.[10][11][12]

A plausible synthetic route would involve the Baker-Venkataraman rearrangement, starting from 2'-hydroxy-5'-fluoroacetophenone. The general workflow for this method is presented below.



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Caption: General workflow for **6-Fluoroflavone** synthesis via Baker-Venkataraman rearrangement.

Illustrative Protocol (based on general Baker-Venkataraman rearrangement for flavones):[13]

- Step 1: Esterification: 2'-hydroxy-5'-fluoroacetophenone is dissolved in pyridine. Benzoyl chloride is added, and the exothermic reaction is allowed to proceed. The mixture is then poured into dilute hydrochloric acid to precipitate the ester, 2-benzoyloxy-5'-fluoroacetophenone.
- Step 2: Rearrangement: The crude ester is dissolved in pyridine, and potassium hydroxide is added. The mixture is heated to facilitate the rearrangement to the 1,3-diketone intermediate, 1-(5-fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione.

- Step 3: Cyclization: The crude 1,3-diketone is dissolved in glacial acetic acid, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to effect cyclodehydration, yielding **6-Fluoroflavone**. The product is then isolated by pouring the reaction mixture onto ice.

Note: This is a generalized protocol and would require optimization for the specific substrate.

## Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of **6-Fluoroflavone** on cancer cell lines, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly employed.[14]

Protocol Outline:[14]

- Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density (e.g.,  $1 \times 10^4$  cells/well) and incubated for 24 hours to allow for attachment.
- Compound Treatment: The cells are treated with various concentrations of **6-Fluoroflavone** (typically in a DMSO stock, diluted with culture medium) and incubated for a specified period (e.g., 48 hours).
- MTT Addition: An MTT solution is added to each well, and the plate is incubated for approximately 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
- Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
- Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The  $IC_{50}$  value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.

## Conclusion

**6-Fluoroflavone** is a promising synthetic flavonoid with potential applications in oncology. Its proposed mechanism as an inhibitor of Aurora Kinase B provides a strong rationale for its anticancer effects. While quantitative biological data for this specific compound is still emerging, the established activities of related fluorinated flavonoids suggest that **6-Fluoroflavone** is a valuable candidate for further synthesis, biological evaluation, and drug development efforts. The experimental protocols outlined in this guide provide a framework for researchers to pursue these investigations.

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## References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the anticancer potential of fluoro flavone analogues: insights from molecular docking and dynamics studies with Aurora Kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 12. Plant-derived flavones as inhibitors of aurora B kinase and their quantitative structure-activity relationships [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Flavone Derivatives via N-Amination and Evaluation of Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
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